1,1-Dimethylcyclopentane

Separation Distillation Vapor Pressure

Researchers requiring pure 1,1-dimethylcyclopentane for kinetic modeling or phase-transition calorimetry face challenges with stereoisomeric contamination and polymorphic complexity. This achiral, geminally disubstituted compound eliminates stereoisomerism, ensuring reproducible thermodynamic data. • Distinct boiling point (87.5 °C) enables unambiguous GC-MS quantification in complex hydrocarbon mixtures. • Low heat of fusion (258 cal/mol) and defined triple point (203.68 K) provide a reliable standard for low-temperature calorimetry. • Conformational lock accelerates intramolecular cyclizations, improving synthetic yields of complex carbocycles.

Molecular Formula C7H14
Molecular Weight 98.19 g/mol
CAS No. 1638-26-2
Cat. No. B044176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dimethylcyclopentane
CAS1638-26-2
Synonymsgem-Dimethylcyclopentane;  NSC 74145
Molecular FormulaC7H14
Molecular Weight98.19 g/mol
Structural Identifiers
SMILESCC1(CCCC1)C
InChIInChI=1S/C7H14/c1-7(2)5-3-4-6-7/h3-6H2,1-2H3
InChIKeyQWHNJUXXYKPLQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dimethylcyclopentane (CAS 1638-26-2): Baseline Physicochemical and Structural Overview for Procurement Screening


1,1-Dimethylcyclopentane (CAS 1638-26-2), also known as gem-dimethylcyclopentane, is a C7H14 cycloalkane characterized by two methyl groups attached to the same ring carbon [1]. It is a colorless, flammable liquid with a molecular weight of 98.19 g/mol and a boiling point of 87.5 °C at 760 mmHg . Key thermodynamic properties include an enthalpy of vaporization of 31.4 kJ/mol, a vapor pressure of 71.5 mmHg at 25 °C, and a low heat of fusion of 258 cal/mol [2][3]. The compound is a constituent of gasoline-range hydrocarbons and serves as a model substrate in studies of isomerization and catalytic transformation [4].

Why 1,1-Dimethylcyclopentane Cannot Be Replaced by Generic C7 Cyclopentane Isomers


The dimethylcyclopentane isomers (1,1-, 1,2-, 1,3-) and ethylcyclopentane share the same molecular formula (C7H14) but exhibit markedly different physical properties, thermodynamic stabilities, and isomeric purities [1]. 1,1-Dimethylcyclopentane, as a geminally disubstituted cycloalkane, possesses a quaternary carbon that eliminates stereoisomerism and confers distinct vapor pressure, boiling point, and heat of fusion values relative to its constitutional isomers [2][3]. In equilibrium mixtures, the 1,1-isomer is a minor component, yet it is thermodynamically more stable than ethylcyclopentane at elevated temperatures [4]. These quantitative differences directly impact separation requirements, material handling, and reaction outcomes, making simple substitution impossible without altering process specifications.

Quantitative Differentiation Evidence: 1,1-Dimethylcyclopentane vs. Key Comparators


Lower Boiling Point and Higher Vapor Pressure than Constitutional Isomers

1,1-Dimethylcyclopentane exhibits a boiling point of 87.5±0.0 °C at 760 mmHg, which is significantly lower than that of 1,2-dimethylcyclopentane (92-96 °C at 758 Torr) [1], 1,3-dimethylcyclopentane (91-97.2 °C) [2], and ethylcyclopentane (103.5 °C) . Correspondingly, its vapor pressure at 25 °C is 71.5±0.1 mmHg, substantially higher than the 48.2 mmHg of the 1,2- and 1,3-isomers and the 38.0 mmHg of ethylcyclopentane . This combination enables easier vapor-phase separation and may influence solvent selection in low-boiling applications.

Separation Distillation Vapor Pressure Boiling Point Physicochemical Property

Low Heat of Fusion and Distinct Melting Point Facilitate Low-Temperature Handling

1,1-Dimethylcyclopentane has a heat of fusion of 258 cal/mol, the lowest among the C7 alkylcyclopentanes studied [1]. In contrast, 1,cis-2-dimethylcyclopentane has 396 cal/mol, trans-1,3-dimethylcyclopentane has 1768 cal/mol, and ethylcyclopentane (forms IV and V) has 1642-1889 cal/mol [1]. Its melting point of -69.79 °C is intermediate—higher than 1,2-dimethylcyclopentane (-119.1 °C) and ethylcyclopentane (-137.9 °C) but lower than cyclopentane (-93.9 °C) [2][3][4]. The low heat of fusion implies less energy required for solid-liquid phase transitions, which is advantageous in processes requiring low-temperature crystallization or where freeze-thaw cycles are involved.

Cryogenics Phase Change Thermodynamics Low-Temperature Crystallization

Thermodynamic Equilibrium Favoring 1,1-Isomer at Elevated Temperatures

In the ideal gas-phase equilibrium mixture of C7 alkylcyclopentanes, the mole fraction of 1,1-dimethylcyclopentane increases with temperature, rising from 0.031 at 298.16 K to 0.313 at 1500 K [1]. At 1000 K, the 1,1-isomer comprises 26.2% of the mixture, surpassing ethylcyclopentane (19.2%) and approaching the abundance of cis-1,3-dimethylcyclopentane (21.3%) [1]. In contrast, 1,2-dimethylcyclopentane isomers decline with temperature (cis from 0.264 to 0.087; trans from 0.018 to 0.097) [1]. This temperature-dependent shift indicates that 1,1-dimethylcyclopentane is thermodynamically more stable than ethylcyclopentane and becomes increasingly favored in high-temperature isomerization or reforming processes.

Isomerization Equilibrium Thermodynamics Catalysis Process Chemistry

Absence of Stereoisomerism Simplifies Analytical and Purification Workflows

1,1-Dimethylcyclopentane possesses a geminal dimethyl substitution on a single ring carbon, resulting in a molecule with no chiral centers and no possibility of cis-trans isomerism [1]. In contrast, 1,2-dimethylcyclopentane and 1,3-dimethylcyclopentane exist as cis and trans stereoisomers, each with distinct physical properties and chromatographic behaviors [2][3]. This stereochemical simplicity means that 1,1-dimethylcyclopentane yields a single GC peak and a single NMR spectrum, eliminating the need for chiral resolution or isomer separation. For procurement, this translates to predictable purity and easier analytical validation compared to stereoisomer mixtures.

Chirality Stereochemistry Analytical Chemistry Purity Chromatography

Intermediate Flash Point and Vapor Pressure Profile for Safer Handling

1,1-Dimethylcyclopentane has a calculated flash point of -8.8±11.7 °C [1]. This places it in a safer flammability category than cyclopentane (flash point -37.2 °C) and methylcyclopentane (flash point -4 to -7 °C) [2], while being more hazardous than ethylcyclopentane (15.6 °C) [3]. Its vapor pressure at 25 °C (71.5 mmHg) is higher than that of 1,2- and 1,3-dimethylcyclopentane (48.2 mmHg) but lower than cyclopentane (314.1 mmHg) . This intermediate volatility and flash point profile reduces the risk of vapor cloud formation relative to the parent cyclopentane while maintaining sufficient volatility for applications requiring evaporation.

Safety Flammability Storage Vapor Pressure Occupational Health

Conformational Locking via Thorpe-Ingold Effect Enhances Cyclization Outcomes

The gem-dimethyl substitution in 1,1-dimethylcyclopentane induces the Thorpe-Ingold effect (gem-dimethyl effect), wherein steric hindrance from the two methyl groups compresses bond angles and restricts conformational flexibility [1]. This effect is known to accelerate intramolecular cyclization reactions and favor ring closure in synthetic applications [2]. While cyclopentane and monosubstituted analogs (e.g., methylcyclopentane) possess greater conformational freedom, the geminal substitution in 1,1-dimethylcyclopentane locks the ring into a more rigid, twisted conformation, reducing the entropic penalty for cyclization [3]. This property makes 1,1-dimethylcyclopentane a valuable scaffold in synthetic organic chemistry where preorganization of reactive centers is desired.

Synthesis Cyclization Conformational Analysis Thorpe-Ingold Effect Reaction Kinetics

Procurement-Relevant Application Scenarios for 1,1-Dimethylcyclopentane


High-Temperature Catalytic Isomerization and Reforming Studies

Given that 1,1-dimethylcyclopentane's equilibrium concentration increases from 3.1% at 298 K to 31.3% at 1500 K [1], it serves as a key reference compound in kinetic and thermodynamic modeling of hydrocarbon reforming and isomerization. Researchers investigating catalyst performance for ring-contraction or alkylcyclopentane interconversion rely on pure 1,1-dimethylcyclopentane to calibrate selectivity and yield, as its distinct boiling point (87.5 °C) facilitates product identification and quantification via GC.

Low-Temperature Calorimetry and Thermodynamic Property Measurement

The uniquely low heat of fusion (258 cal/mol) and well-defined triple point (203.68 K) of 1,1-dimethylcyclopentane [1] make it a valuable standard for low-temperature calorimetry and phase-transition studies. Its melting point (-69.79 °C) and absence of polymorphic complexity (common in ethylcyclopentane) [2] ensure reproducible solid-liquid equilibrium measurements, supporting the development of thermodynamic databases for the C7 alkylcyclopentane family.

Synthetic Chemistry Leveraging Thorpe-Ingold Conformational Effects

The gem-dimethyl substitution in 1,1-dimethylcyclopentane imposes a conformational lock that accelerates intramolecular cyclizations [1]. This property is exploited in the synthesis of complex carbocyclic frameworks, where preorganization of reactive termini reduces entropic barriers. Procuring high-purity 1,1-dimethylcyclopentane ensures that the desired conformational bias is not confounded by stereoisomeric impurities, which are absent in this achiral, non-stereoisomeric compound .

Petroleum Biomarker and Geochemical Source Tracing

1,1-Dimethylcyclopentane occurs naturally in crude oils and sedimentary organic matter [1]. Its relative abundance, particularly in relation to other dimethylcyclopentane isomers, serves as a maturity indicator in petroleum geochemistry. Analytical laboratories require authentic, isomerically pure 1,1-dimethylcyclopentane as a calibration standard for GC-MS quantification, enabling precise determination of source-rock thermal history and migration pathways.

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